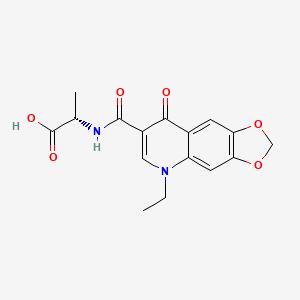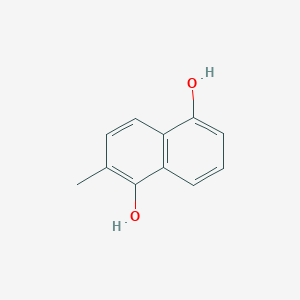
4,7-Dimethyl-2-methylidene-1,3-dioxepane
Overview
Description
4,7-Dimethyl-2-methylidene-1,3-dioxepane is a cyclic ketene acetal compound known for its unique chemical structure and reactivity. This compound is of significant interest in the field of polymer chemistry due to its ability to undergo radical ring-opening polymerization, leading to the formation of degradable polyesters .
Preparation Methods
The synthesis of 4,7-Dimethyl-2-methylidene-1,3-dioxepane typically involves the radical ring-opening polymerization of cyclic ketene acetals. This process requires specific reaction conditions, including the presence of a radical initiator and elevated temperatures. The compound can be synthesized in high yields, making it an attractive candidate for industrial production .
Chemical Reactions Analysis
4,7-Dimethyl-2-methylidene-1,3-dioxepane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its radical ring-opening polymerization, which involves the addition of a radical species to the carbon-carbon double bond, followed by ring-opening to form a degradable ester linkage . Common reagents used in these reactions include radical initiators and stabilizers.
Scientific Research Applications
4,7-Dimethyl-2-methylidene-1,3-dioxepane has numerous scientific research applications. In chemistry, it is used to synthesize degradable polyesters through radical ring-opening polymerization. These polyesters have applications in drug delivery, packaging, and agriculture due to their biodegradability . In biology and medicine, the compound’s degradable nature makes it suitable for developing environmentally friendly materials and biomedical devices .
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-2-methylidene-1,3-dioxepane involves radical ring-opening polymerization. The process begins with the addition of a radical species to the carbon-carbon double bond of the cyclic ketene acetal. This addition generates a ring-retained radical, which subsequently undergoes intramolecular fragmentation to form a ring-opened radical and a degradable ester linkage . The resulting polymer is characterized by its ester linkages, which contribute to its degradability.
Comparison with Similar Compounds
4,7-Dimethyl-2-methylidene-1,3-dioxepane can be compared to other cyclic ketene acetals such as 2-methylene-1,3-dioxepane and 5,6-benzo-2-methylene-1,3-dioxepane . These compounds also undergo radical ring-opening polymerization to form degradable polyesters. this compound is unique due to its specific chemical structure, which influences its reactivity and the properties of the resulting polymers .
Properties
IUPAC Name |
4,7-dimethyl-2-methylidene-1,3-dioxepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-4-5-7(2)10-8(3)9-6/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIZQBRESDQTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC(=C)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625923 | |
| Record name | 4,7-Dimethyl-2-methylidene-1,3-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80649-13-4 | |
| Record name | 4,7-Dimethyl-2-methylidene-1,3-dioxepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B3057356.png)

![9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057361.png)


![2'-Bromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B3057364.png)







![Acetic acid, [(2-ethylhexyl)oxy]-](/img/structure/B3057379.png)
